The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate is a complex organic molecule with significant potential in scientific research. It incorporates various functional groups, including thiophene, thiadiazole, pyran, and benzoate moieties, which contribute to its unique chemical properties and biological activities. The compound is categorized under the CAS Number 877643-33-9 and has a molecular formula of C20H12N4O7S3, with a molecular weight of 516.5 g/mol .
The synthesis of this compound typically involves multiple steps that include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate can be represented using various structural formulas including InChI and SMILES notations:
InChI=1S/C20H12N4O7S3/c21-13-5-2-1-4-12(13)18(27)29-15-9-28-11(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-6-3-7-30-16/h1-9H,10H2,(H,22,23,26)
CC1=CC(=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 .
The compound exhibits a complex three-dimensional arrangement due to the presence of multiple heterocycles and functional groups which can influence its interactions in biological systems.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are often carried out under controlled conditions to avoid side reactions and ensure high selectivity towards desired products .
The mechanism of action for this compound is primarily based on its ability to interact with biological targets through its unique structural features. The presence of the thiadiazole and thiophene rings suggests potential interactions with enzymes or receptors involved in various biochemical pathways.
Research indicates that compounds containing thiadiazole moieties often exhibit antimicrobial and anticancer activities by inhibiting specific biochemical pathways or enzyme functions .
Further studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.
The physical properties of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate are not fully characterized but include:
The chemical properties include:
This compound holds promise for various scientific uses:
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: